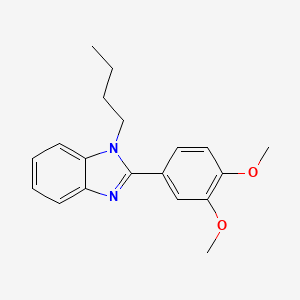
1-Butyl-2-(3,4-dimethoxyphenyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Butyl-2-(3,4-dimethoxyphenyl)benzimidazole” is a chemical compound with the molecular formula C19H22N2O2 . It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . The structure of all obtained compounds can be identified by FTIR, NMR, and HRMS .
Molecular Structure Analysis
The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole . The optimized molecular parameters can be performed by the DFT/B3LYP method with 6-311++G (d,p) basis set .
Chemical Reactions Analysis
Benzimidazole derivatives have been intensively studied for their diverse biological activities . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 310.39018 . More detailed properties like melting point, boiling point, and density can be found on chemical databases .
Applications De Recherche Scientifique
Anticancer Properties
Benzimidazole derivatives have been extensively studied for their anticancer potential. These compounds exhibit a broad range of biological activities due to their structural resemblance to the naturally occurring nitrogenous bases, such as purines. Benzimidazole hybrids act through various mechanisms as anticancer agents, including DNA intercalation, acting as alkylating agents, inhibiting topoisomerases and DHFR enzymes, and tubulin polymerization inhibition. This versatility in action makes them promising candidates for cancer treatment, highlighting their role in the development of novel therapeutic agents (Akhtar et al., 2019).
DNA Binding and Cellular Analysis
Benzimidazole derivatives, such as Hoechst 33258 and its analogues, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property is utilized in cellular biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. These derivatives serve as vital tools in research for understanding cellular mechanisms and structure (Issar & Kakkar, 2013).
Microtubule Assembly Inhibition
The fungicidal and anthelmintic applications of benzimidazoles are well-documented, with their mode of action being the inhibition of microtubule assembly. This action is achieved through the binding of benzimidazole derivatives to the tubulin molecule, which is a heterodimeric subunit of microtubules. Such studies not only contribute to the development of fungicides and anthelmintics but also provide insights into the cellular and molecular biology of fungi, advancing research in fungal cell biology and microtubule organization (Davidse, 1986).
Pharmacological Diversity
Benzimidazole scaffolds are integral to developing chemotherapeutic agents across a wide spectrum of clinical conditions. These derivatives exhibit significant pharmacological properties, including antibacterial, antiviral, antiparasitic, antihypertensive, and CNS activities, among others. The structural diversity and modifiability of benzimidazole compounds allow for the synthesis of numerous derivatives with enhanced bioactivity, safety, and bioavailability profiles, indicating their crucial role in drug discovery and development (Brishty et al., 2021).
Mécanisme D'action
Target of Action
Benzimidazole compounds, in general, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
Benzimidazole derivatives have been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .
Propriétés
IUPAC Name |
1-butyl-2-(3,4-dimethoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-5-12-21-16-9-7-6-8-15(16)20-19(21)14-10-11-17(22-2)18(13-14)23-3/h6-11,13H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBYYEACJFBCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626436.png)
![4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2626438.png)

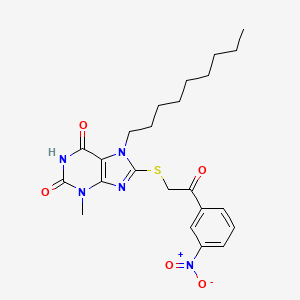

![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2626446.png)
![N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2626449.png)

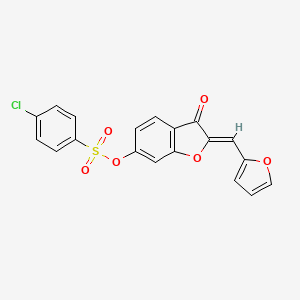
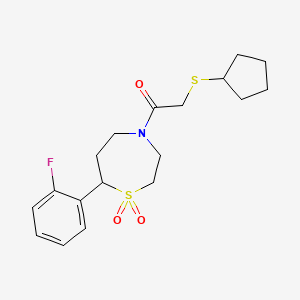
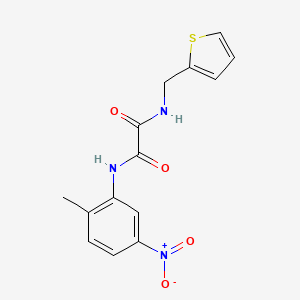
![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2626456.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626458.png)